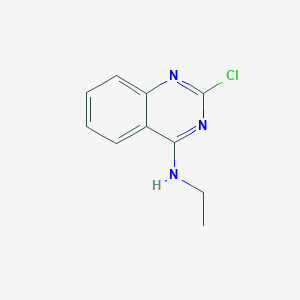

2-chloro-N-ethylquinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

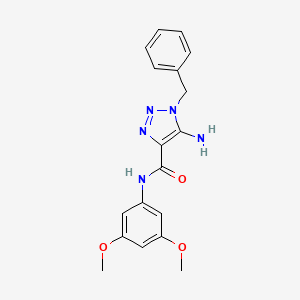

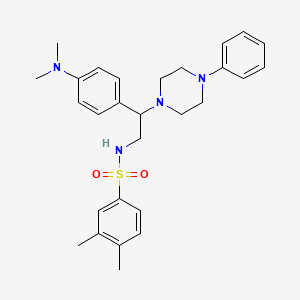

2-chloro-N-ethylquinazolin-4-amine is a chemical compound with the molecular formula C10H10ClN3 . It is a derivative of quinazoline, a class of organic compounds that are structurally similar to quinoline .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a topic of interest in recent years due to their potential biological and pharmaceutical activities . An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials has been described .Molecular Structure Analysis

The molecular structure of 2-chloro-N-ethylquinazolin-4-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . The compound also contains a chlorine atom and an ethylamine group attached to the quinazoline core .Applications De Recherche Scientifique

Anticancer Applications

2-Chloro-N-ethylquinazolin-4-amine has been explored in the context of anticancer research. A notable study discovered a derivative of this compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, as a potent inducer of apoptosis with high efficacy in human breast and other mouse xenograft cancer models. This compound showed excellent blood-brain barrier penetration and was effective in cells overexpressing ABC transporter Pgp-1, suggesting potential in treating brain and other cancers (Sirisoma et al., 2009).

Synthesis Methods

The microwave-assisted synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds, including derivatives of 2-chloro-N-ethylquinazolin-4-amine, has been developed. This method offers advantages over classical synthesis techniques, demonstrating efficiency and general applicability (Liu et al., 2006).

Amination Techniques

Research into the chemoselectivity of amination of 4-chloroquinazolines, closely related to 2-chloro-N-ethylquinazolin-4-amine, has been conducted. This study focused on selective amination with different groups, contributing to the understanding of chemical reactions involving quinazoline derivatives (Shen et al., 2010).

Analgesic and Anti-inflammatory Potential

While focusing on closely related compounds, a study synthesized derivatives of 2-chloro-N-ethylquinazolin-4-amine and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. This research indicates the potential therapeutic applications of quinazoline derivatives in pain and inflammation management (Alagarsamy et al., 2015).

Orientations Futures

Quinazoline derivatives, including 2-chloro-N-ethylquinazolin-4-amine, continue to be a subject of research due to their potential biological and pharmaceutical applications . Future research directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of quinazoline-based drugs .

Propriétés

IUPAC Name |

2-chloro-N-ethylquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-2-12-9-7-5-3-4-6-8(7)13-10(11)14-9/h3-6H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIGAAOCPBNSER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC2=CC=CC=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-ethylquinazolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2415855.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2415860.png)

![1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2415862.png)

![ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2415863.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415864.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2415868.png)

![11-(ethylthio)-9-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidine](/img/structure/B2415870.png)

![1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol](/img/structure/B2415872.png)